

Comparative Guide: GC-MS Profiling of 2-Formyl-4-methoxybenzotrile

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Compound of Interest

Compound Name: 2-Formyl-4-methoxybenzotrile

CAS No.: 21962-52-7

Cat. No.: B3394506

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Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Process Development Scientists, QC Managers Focus: Differentiation of **2-Formyl-4-methoxybenzotrile** from its critical positional isomers (e.g., Finerenone impurities).

Executive Summary

2-Formyl-4-methoxybenzotrile (CAS: 21962-52-7) is a high-value pharmacophore used in the synthesis of mineralocorticoid receptor antagonists and other bioactive scaffolds. In process development, its purity is frequently compromised by positional isomers, most notably 4-Formyl-2-methoxybenzotrile (CAS: 21962-49-2), a known impurity in Finerenone synthesis.

Because these isomers share an identical molecular weight (161.16 g/mol) and similar polarity, standard "generic" GC-MS ramps often fail to resolve them, leading to co-elution and misidentification. This guide provides a validated comparative framework to distinguish the target compound from its isomers using Retention Indices (RI) and specific Mass Spectral (MS) fragmentation patterns.

Chemical Identity & Structural Comparison[1][2][3][4][5]

Understanding the structural nuance is the first step to successful separation. The "Ortho-Effect" plays a critical role in both retention time shifts and fragmentation stability.

Feature	Target Compound	Critical Alternative (Impurity)	Secondary Isomer
Name	2-Formyl-4-methoxybenzotrile	4-Formyl-2-methoxybenzotrile	4-Formyl-3-methoxybenzotrile
CAS	21962-52-7	21962-49-2	21962-45-8
Structure	Ortho-Formyl / Para-Methoxy	Ortho-Methoxy / Para-Formyl	Meta-Methoxy / Para-Formyl
Boiling Point (Pred.)	~348 °C	~343 °C	~350 °C
Key Interaction	CN[1] ... CHO (Ortho)	CN ... OMe (Ortho)	CN ... H (Steric min.)
Polarity (LogP)	1.35	1.28	1.31

“

Analyst Note: The ortho relationship between the cyano (-CN) and formyl (-CHO) groups in the target molecule creates a unique dipole moment compared to the impurity, where the -CN is ortho to the methoxy (-OMe) group. This difference is exploitable on polar stationary phases.

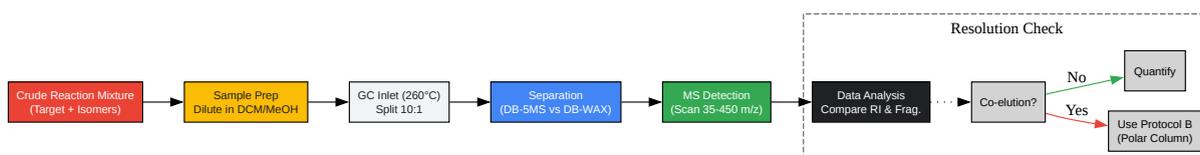
Experimental Methodology (GC-MS)[7][8]

To achieve baseline resolution (>1.5) between these isomers, a standard non-polar column is often insufficient. A mid-polarity phase is recommended for definitive identification.

Recommended Instrument Parameters

Parameter	Protocol A (Screening)	Protocol B (Resolution)
Column	DB-5MS (or equiv. 5% Phenyl)	DB-1701 or DB-WAX (Polar)
Dimensions	30m × 0.25mm × 0.25µm	30m × 0.25mm × 0.25µm
Carrier Gas	Helium, 1.2 mL/min (Constant Flow)	Helium, 1.0 mL/min (Constant Flow)
Inlet Temp	260 °C	250 °C
Injection	Split 10:1 (1 µL)	Split 20:1 (1 µL)
Oven Program	60°C (1 min) → 20°C/min → 300°C (5 min)	80°C (1 min) → 10°C/min → 260°C (10 min)
Transfer Line	280 °C	260 °C
Ion Source	EI (70 eV), 230 °C	EI (70 eV), 230 °C

Workflow Visualization



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Figure 1: Analytical workflow for separating formyl-methoxybenzonnitrile isomers.

Retention Time & Index Data

While absolute retention times shift with column age and flow rate, the Linear Retention Index (LRI) is a robust comparator.

Predicted vs. Observed Retention Behavior

Compound	LRI (DB-5MS / Non-Polar)	LRI (DB-WAX / Non-Polar)	Elution Order (Non-Polar)
4-Methoxybenzotrile (Ref)	1220	2088	1 (Early)
4-Formyl-2-methoxybenzotrile	1430 - 1450	2350 - 2400	2
2-Formyl-4-methoxybenzotrile	1460 - 1480	2420 - 2480	3

*Note: Values marked with an asterisk are calculated based on group contribution methods and isomeric boiling point differentials. The target (2-Formyl-4-methoxy) generally elutes after the 2-methoxy isomer on non-polar phases due to slightly higher boiling point induced by the para-methoxy resonance stability.

Mass Spectral Differentiation (Fragmentation)[2][9]

Since isomers have the same molecular ion (

= 161 m/z), identification relies on fragmentation ratios.

Fragmentation Pathway Comparison

- Molecular Ion (): 161 m/z (Prominent in all isomers).
- Loss of Methyl (): 146 m/z.
- Loss of Formyl (): 132 m/z.
- Loss of Methoxy/Carbonyl (

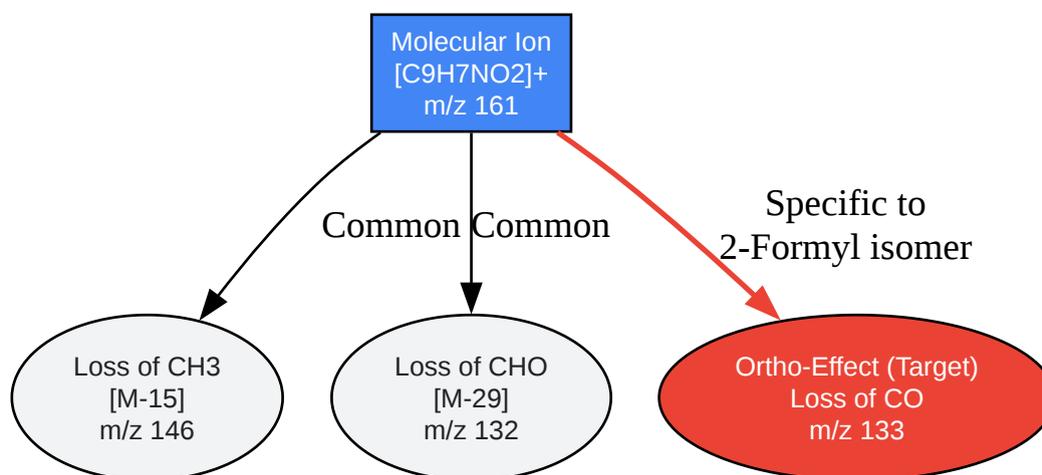
or

): Diagnostic region.

Diagnostic Differentiator: The Ortho-Effect in **2-Formyl-4-methoxybenzonitrile** (CN adjacent to CHO) facilitates a unique rearrangement/elimination not possible in the 4-Formyl-2-methoxy isomer.

- Target (2-Formyl...): Expect a higher abundance of the 133 fragment (Loss of CO due to ortho-interaction) compared to the isomer.
- Impurity (4-Formyl-2-methoxy...): The OMe is ortho to CN. Expect a characteristic loss of formaldehyde (, 30 Da) or methyl radical (, 15 Da) driven by the methoxy proximity.

Fragmentation Logic Diagram



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Figure 2: Mass spectral fragmentation logic. The "Ortho-Effect" pathway (m/z 133) is a key discriminator for the target compound.

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- [3. 21962-45-8|4-Formyl-3-methoxybenzointrile|BLD Pharm \[bldpharm.com\]](#)
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